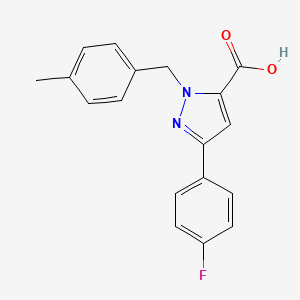![molecular formula C8H5N3 B1529227 3-Ethynyl-imidazo[1,2-A]pyrazine CAS No. 943320-47-6](/img/structure/B1529227.png)
3-Ethynyl-imidazo[1,2-A]pyrazine
Overview
Description
3-Ethynyl-imidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 943320-47-6 . It has a molecular weight of 143.15 and its IUPAC name is 3-ethynylimidazo[1,2-A]pyrazine .
Synthesis Analysis
Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-A]pyrazines has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It exhibits significant reactivity and multifarious biological activity .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis Methods
- The imidazo[1,2-a]pyrazine scaffold is recognized for its versatility in organic synthesis and drug development. Researchers have made progress in synthetic methodologies, showcasing its reactivity and wide range of biological activities. This review highlights the significance of substitution patterns and positions, offering insights for future advancements in the field (Goel, Luxami, & Paul, 2015).
Biological Applications
- Imidazo[1,2-a]pyrazines have been identified as potential anticancer agents, with specific derivatives showing mitotic inhibition and antitumor activity in preclinical models. The synthesis of such compounds involves cyclization reactions and has opened avenues for developing new anticancer therapies (Temple, Rose, Comber, & Rener, 1987).
- A novel series of imidazo[1,2-a]pyrazine–coumarin hybrids were synthesized, combining two biologically active moieties. These hybrids were subjected to in vitro antitumor activity screenings, demonstrating the potential for developing new therapeutic agents (Goel, Luxami, & Paul, 2015).
Chemical Properties and Reactions
- Imidazo[1,2-a]pyrazines have been explored for their capacity to undergo various chemical reactions, including catalyst-free annulation under microwave irradiation in a green solvent. This method provides an environmentally friendly approach to synthesize imidazo[1,2-a]pyridines/pyrazines/pyrimidines with potential anti-inflammatory and antimicrobial activities (Rao, Mm, Maiti, Thakuria, & Chanda, 2018).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrazines, the core structure of 3-ethynyl-imidazo[1,2-a]pyrazine, have been associated with kinase inhibition or anti-angiogenic properties .
Mode of Action
It is known that imidazo[1,2-a]pyrazines can interact with their targets through various mechanisms, potentially including direct binding or functionalization .
Biochemical Pathways
Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that this compound could affect pathways related to cell signaling and angiogenesis.
Result of Action
Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that this compound could have effects on cell signaling and angiogenesis.
Future Directions
Biochemical Analysis
Biochemical Properties
3-Ethynyl-imidazo[1,2-A]pyrazine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. For instance, the compound has been found to inhibit certain kinases, thereby blocking the phosphorylation of target proteins and disrupting signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can influence cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-ethynylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBBCIBNZDXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

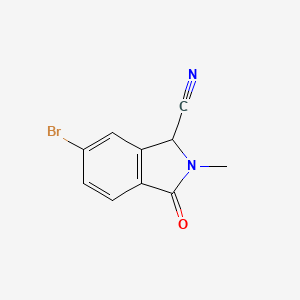
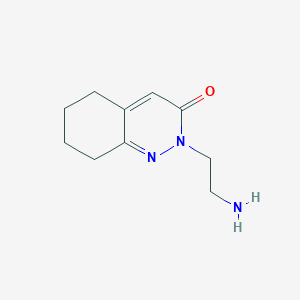
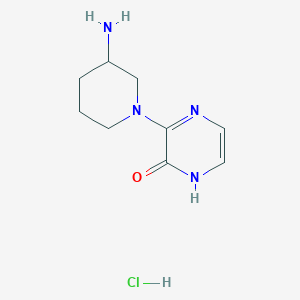

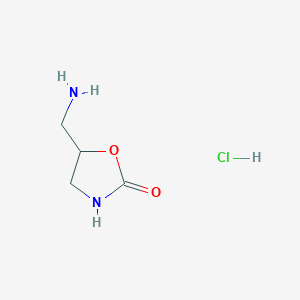



![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)
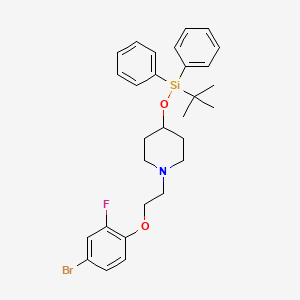
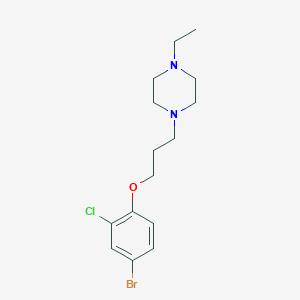
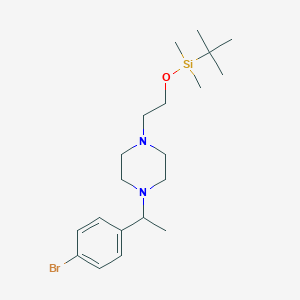
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
